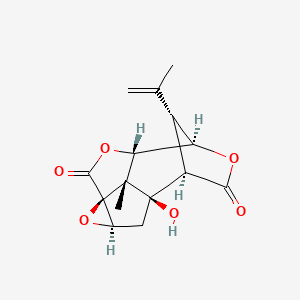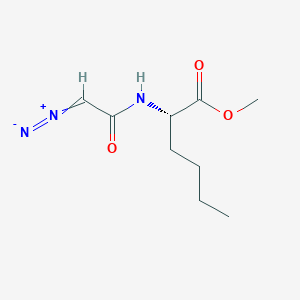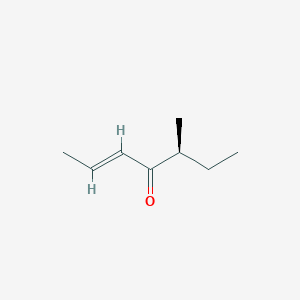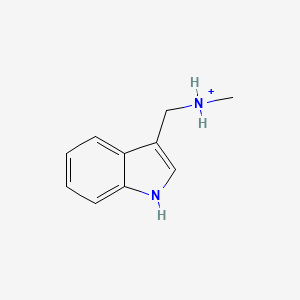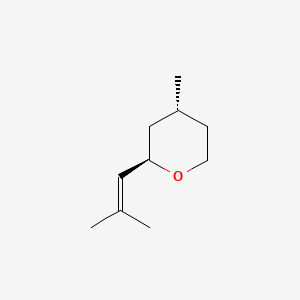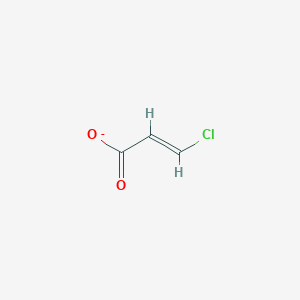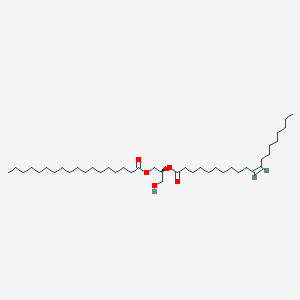
1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DG(18:0/20:1(11Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:0/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:0/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:0/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(18:0/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(18:0/20:1(11Z)) pathway. DG(18:0/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/20:0) pathway, and de novo triacylglycerol biosynthesis TG(18:0/20:1(11Z)/18:1(11Z)) pathway.
DG(18:0/20:1(11Z)/0:0) is a diglyceride.
科学的研究の応用
Solid Catalysts in Fatty Acid Ester Synthesis
Partial esters of glycerol, such as 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol, have significant applications as nonionic surfactants in various industries like food, detergents, and cosmetics. Research by Márquez-Álvarez, Sastre, and Pérez-Pariente (2004) discusses the limitations of traditional homogeneous catalysis in the production of these esters and proposes the development of more selective solid catalysts, such as MCM-41, for efficient synthesis processes. This innovation could lead to economical and environmental benefits in the production of fatty acid esters of polyols (Márquez-Álvarez et al., 2004).
Enzymatic Interesterification for Structured Triacylglycerols
The enzymatic interesterification (EIE) process, as discussed by Zhang, Lee, and Wang (2020), modifies the physical properties and nutritional qualities of fats and oils, potentially impacting compounds like 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol. This process offers environmental benefits and flexibility over conventional methods, and the evaluation of EIE could be pivotal for technological applications in the specialty fats industry (Zhang, Lee, & Wang, 2020).
Glycerol Conversion to Valuable C3 Chemicals
Wang, Xiao, and Xiao (2019) highlight the transformation of glycerol, a by-product of biodiesel production, into valuable C3 chemicals like acrolein, lactic acid, and 1,3-dihydroxyacetone via catalytic processes. This research underscores the sustainability and economic benefits of utilizing glycerol for the production of chemicals, potentially including the synthesis or modification of molecules similar to 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol (Wang, Xiao, & Xiao, 2019).
Microbial Production of Glycerol
The microbial synthesis of glycerol, as explored by Wang, Zhuge, Fang, and Prior (2001), presents an alternative route to chemical synthesis. This method, especially using osmotolerant yeasts, has shown substantial improvements in glycerol production, which could be relevant for producing or modifying glycerol-based compounds like 1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol in an economically viable and sustainable manner (Wang, Zhuge, Fang, & Prior, 2001).
特性
製品名 |
1-octadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol |
|---|---|
分子式 |
C41H78O5 |
分子量 |
651.1 g/mol |
IUPAC名 |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h17,19,39,42H,3-16,18,20-38H2,1-2H3/b19-17-/t39-/m0/s1 |
InChIキー |
KMWDOOIYMHAOTF-IYXMMJGVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




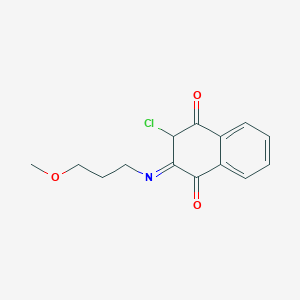
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B1242008.png)
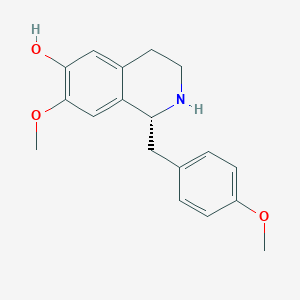
![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1242011.png)
![{(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B1242012.png)

